molecular formula C9H9BrClNO2 B13057026 Ethyl 2-(bromomethyl)-6-chloronicotinate

Ethyl 2-(bromomethyl)-6-chloronicotinate

Cat. No.: B13057026
M. Wt: 278.53 g/mol
InChI Key: NIDRUYIBEOHJNF-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)-6-chloronicotinate is an organic compound that belongs to the class of halogenated nicotinates. This compound is characterized by the presence of a bromomethyl group and a chlorine atom attached to the nicotinate structure. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(bromomethyl)-6-chloronicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl 6-chloronicotinate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination at the 2-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bromomethyl)-6-chloronicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR). Reactions are usually conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives of the original compound.

    Oxidation: Oxidized products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Reduced products typically involve the conversion of the bromomethyl group to a methyl group.

Scientific Research Applications

Ethyl 2-(bromomethyl)-6-chloronicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(bromomethyl)-6-chloronicotinate involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This reactivity is exploited in various synthetic applications to introduce functional groups and modify molecular structures.

Comparison with Similar Compounds

Ethyl 2-(bromomethyl)-6-chloronicotinate can be compared with other halogenated nicotinates, such as:

    Ethyl 2-(bromomethyl)acrylate: Similar in structure but lacks the chlorine atom on the nicotinate ring.

    Ethyl 2-bromoacetate: Contains a bromoacetate group instead of a bromomethyl group.

    Ethyl 6-chloronicotinate: Lacks the bromomethyl group but retains the chlorine atom on the nicotinate ring.

The uniqueness of this compound lies in its dual halogenation, which provides distinct reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

ethyl 2-(bromomethyl)-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-4-8(11)12-7(6)5-10/h3-4H,2,5H2,1H3

InChI Key

NIDRUYIBEOHJNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)CBr

Origin of Product

United States

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